molecular formula C8H14O3 B3048295 2-Pentanone, 4-(acetyloxy)-4-methyl- CAS No. 1637-25-8

2-Pentanone, 4-(acetyloxy)-4-methyl-

Cat. No.: B3048295
CAS No.: 1637-25-8
M. Wt: 158.19 g/mol
InChI Key: RVTGUPZJHHDWJE-UHFFFAOYSA-N
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Description

2-Pentanone, 4-(acetyloxy)-4-methyl- is a ketone derivative characterized by a methyl group and an acetyloxy (-OAc) substituent at the 4-position of the pentanone backbone. Its inferred molecular formula is C₈H₁₄O₃, with a molecular weight of 158.20 g/mol (calculated). The acetyloxy group introduces ester functionality, enhancing lipophilicity compared to hydroxyl or methoxy analogs.

Properties

IUPAC Name

(2-methyl-4-oxopentan-2-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(9)5-8(3,4)11-7(2)10/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTGUPZJHHDWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60531562
Record name 2-Methyl-4-oxopentan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60531562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1637-25-8
Record name 2-Methyl-4-oxopentan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60531562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanone, 4-(acetyloxy)-4-methyl- typically involves the acetylation of 4-methyl-2-pentanone. This can be achieved through the reaction of 4-methyl-2-pentanone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of 2-Pentanone, 4-(acetyloxy)-4-methyl- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or Lewis acids can further enhance the efficiency of the acetylation process.

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 4-(acetyloxy)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Pentanone, 4-(acetyloxy)-4-methyl- serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions, including:

  • Oxidation: Converting to carboxylic acids.
  • Reduction: Transforming the ketone group into alcohols.
  • Substitution Reactions: The acetyloxy group can be replaced with other functional groups, expanding the range of potential derivatives.

Biological Studies

Research into the biological activity of 2-Pentanone, 4-(acetyloxy)-4-methyl- has indicated potential interactions with enzymes and other biomolecules. The compound's ability to release acetic acid upon hydrolysis may influence metabolic pathways and enzyme activities, making it a candidate for further studies in biochemical research.

Pharmaceutical Development

The compound is being investigated for its potential use as a pharmaceutical intermediate. Its unique structure allows it to act as a building block for more complex drug molecules, particularly those targeting specific biological pathways or mechanisms.

Flavoring and Fragrance Industry

Due to its pleasant odor profile, 2-Pentanone, 4-(acetyloxy)-4-methyl- is utilized in the production of perfumes and food flavorings. Its aromatic properties make it suitable for enhancing sensory experiences in consumer products.

Fine Chemical Intermediates

The compound is employed as an intermediate in the synthesis of various fine chemicals used across multiple industries. Its reactivity allows it to be transformed into other valuable compounds, contributing to sectors such as cosmetics and agrochemicals .

Coatings and Plastics

In industrial applications, 2-Pentanone, 4-(acetyloxy)-4-methyl- can be used in coating formulations where it may enhance properties such as adhesion and durability. Its integration into acrylic copolymers has been studied for its effectiveness in creating non-self-supporting coatings for plastics .

Case Study 1: Use in Coatings

A study evaluated the safety and efficacy of using 2-Pentanone, 4-(acetyloxy)-4-methyl- as a comonomer in acrylic copolymers. The findings indicated that when used appropriately, it does not pose significant safety concerns for consumers and enhances the performance characteristics of coatings intended for food contact materials .

Research assessing the biological interactions of this compound revealed that it could influence enzyme activity through its ketone functionality. This makes it a valuable candidate for further exploration in drug development aimed at modulating metabolic processes.

Mechanism of Action

The mechanism of action of 2-Pentanone, 4-(acetyloxy)-4-methyl- involves its interaction with various molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The ketone group can form hydrogen bonds with enzymes, affecting their activity and function.

Comparison with Similar Compounds

Research Findings

  • Industrial Use : MIBK is a key solvent in textile finishing agents and cosmetics due to its low cost and effective solvation properties .
  • Bio-Oil Production: Hydroxy and methoxy derivatives of 2-pentanone are identified in bio-oils from lignin liquefaction, suggesting roles in renewable chemical production .
  • Synthetic Intermediates: Acetyloxy-substituted ketones (e.g., 5-(acetyloxy)-2-pentanone) serve as intermediates in esterification and acetylation reactions .

Biological Activity

2-Pentanone, 4-(acetyloxy)-4-methyl-, also known by its CAS number 1637-25-8, is a ketone derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Pentanone, 4-(acetyloxy)-4-methyl- is C₇H₁₄O₃. The structure includes a pentanone backbone with an acetyloxy group at the fourth position and a methyl group also at the fourth position. This configuration may influence its reactivity and interaction with biological systems.

Biological Activities

Research indicates that compounds similar to 2-Pentanone, 4-(acetyloxy)-4-methyl- exhibit a variety of biological activities:

  • Antimicrobial Properties : Some studies have reported that derivatives of this compound can demonstrate effectiveness against various bacterial strains, particularly Gram-positive bacteria .
  • Antioxidant Activity : The presence of hydroxyl groups in similar compounds has been linked to antioxidant properties, which can protect cells from oxidative stress .
  • Neuroprotective Effects : Certain derivatives are noted for their ability to protect neuronal cells from toxic events, suggesting potential applications in neurodegenerative diseases .

The mechanisms through which 2-Pentanone, 4-(acetyloxy)-4-methyl- exerts its effects are not fully elucidated. However, similar compounds have been shown to interact with various enzymes and receptors:

  • Enzyme Interaction : The compound may undergo biochemical transformations that involve condensation reactions with amines, leading to the formation of azomethines that possess biological activity.
  • Cellular Pathways : Some studies suggest that these compounds can modulate signaling pathways involved in inflammation and apoptosis, although specific pathways for this compound require further investigation .

Research Findings and Case Studies

A review of literature reveals several case studies highlighting the biological activities associated with related compounds:

StudyFindings
Khouili et al. (2021)Investigated the synthesis of pyrazole derivatives and their antimicrobial properties; noted the importance of substituents in enhancing biological activity .
MDPI Journal (2021)Evaluated antioxidant properties in related compounds; suggested potential applications in food preservation and health supplements .
ResearchGate StudyFocused on the neuroprotective effects of similar ketones; indicated a protective role against oxidative stress in neuronal cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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